molecular formula C4H3ClN2O B1274708 5-Chloropyrimidin-4-ol CAS No. 4349-08-0

5-Chloropyrimidin-4-ol

Cat. No.: B1274708
CAS No.: 4349-08-0
M. Wt: 130.53 g/mol
InChI Key: JPSKJAPKTIXPSV-UHFFFAOYSA-N
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Description

5-Chloropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by a chlorine atom at the 5th position and a hydroxyl group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidin-4-ol typically involves the chlorination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization . Another approach involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloropyrimidin-4-ol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis . The compound’s anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison: 5-Chloropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminopyrimidin-4-ol, it has a chlorine atom instead of an amino group, leading to different reactivity and applications. Similarly, 4-Chloropyrimidin-2-ol has the chlorine atom at a different position, affecting its chemical behavior .

Properties

IUPAC Name

5-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKJAPKTIXPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390722
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-08-0
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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